N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine
Overview
Description
N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine, also known as NDMA, is a synthetic compound that has been extensively studied for its potential use in scientific research. NDMA is a member of the amine class of compounds and is structurally similar to other amine compounds such as MDMA and MDA. The compound has been found to have a number of interesting properties that make it useful for a variety of different research applications.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine has been found to bind to a number of different receptors in the brain, including the dopamine and serotonin receptors. This binding activity is believed to be responsible for the compound's effects on the central nervous system.
Biochemical and Physiological Effects:
N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine has been found to produce a number of interesting biochemical and physiological effects. The compound has been shown to increase levels of dopamine and serotonin in the brain, which can lead to changes in mood and behavior. N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine has also been found to alter the activity of certain neurotransmitters, which can have a wide range of effects on the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine in scientific research is its ability to produce consistent and reproducible effects. The compound has been extensively studied and its effects are well understood, which makes it a useful tool for a wide range of different research applications. However, there are also some limitations to using N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine in lab experiments. For example, the compound can be difficult to synthesize and may be expensive to purchase.
Future Directions
There are a number of different future directions for research involving N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine. One potential area of research is the development of new compounds that are structurally similar to N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine but have different effects on the central nervous system. Another potential area of research is the study of the long-term effects of N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine use on the brain and body. Finally, researchers may also be interested in exploring the potential therapeutic uses of N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine for the treatment of a range of different conditions.
Scientific Research Applications
N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine has been used in a number of different scientific research applications. One of the most common uses of N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine is as a research tool to study the effects of amine compounds on the central nervous system. N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine has been found to produce a number of interesting effects on the brain, including increased levels of dopamine and serotonin, as well as changes in the activity of certain neurotransmitters.
properties
IUPAC Name |
N,N-diethyl-3-(4-nitrophenoxy)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-3-14(4-2)10-5-11-18-13-8-6-12(7-9-13)15(16)17/h6-9H,3-5,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSUBZOEFLPRFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl-[3-(4-nitrophenoxy)-propyl]-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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